molecular formula C7H8N2O2 B3383448 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 4241-09-2

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3383448
CAS No.: 4241-09-2
M. Wt: 152.15 g/mol
InChI Key: KCNQARIQPHGIDQ-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound characterized by a pyridine core substituted with a methyl group at position C6, a carbonyl group at C2, and a carboxamide moiety at C2. This scaffold has garnered attention in medicinal chemistry due to its versatility in modulating biological targets, particularly within the endocannabinoid system (ECS). Derivatives of this compound have demonstrated dual activity as CB2 receptor modulators and inhibitors of endocannabinoid reuptake (e.g., anandamide (AEA) and 2-arachidonoylglycerol (2-AG)) with nanomolar potency . The methyl group at C6 is a critical structural feature that preserves CB2 receptor affinity while enabling selectivity over other ECS targets .

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(6(8)10)7(11)9-4/h2-3H,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNQARIQPHGIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293911
Record name 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4241-09-2
Record name 6-Methyl-2-oxo-1H-pyridine-3-carboxamide
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Record name 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Record name 2-hydroxy-6-methylpyridine-3-carboxamide
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Record name 6-methyl-2-oxo-1H-pyridine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with formyl chloride to produce 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide . This reaction typically occurs in an organic solvent such as dimethylformamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
This compound serves as an essential building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.

Reactions and Products
The following table summarizes the types of reactions involving 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and their corresponding products:

Reaction Type Description Major Products
OxidationConversion of the oxo group to other derivativesKetones or aldehydes
ReductionReduction of the oxo group to a hydroxyl groupAlcohols
SubstitutionReplacement of the methyl group with other functional groupsSubstituted pyridine derivatives

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further investigation in drug development.

Mechanism of Action
The compound is known to inhibit enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced cell death in cancer cells, indicating its potential use in oncology.

Medical Applications

Pharmaceutical Intermediate
Ongoing research is exploring its role as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic effects on conditions mediated by the 5-HT4 receptor, including gastrointestinal disorders like irritable bowel syndrome (IBS) and functional dyspepsia .

Case Studies

  • Antitumor Efficacy in Gastric Cancer
    A study demonstrated that this compound derivatives showed significant antitumor activity against gastric cancer cell lines. The mechanism involved apoptosis induction through PARP inhibition.
  • Gastrointestinal Disorders Treatment
    Research indicated that certain derivatives of this compound could effectively enhance gastric motility and alleviate symptoms associated with gastrointestinal disorders by acting as selective 5-HT4 receptor agonists .

Industrial Applications

Production of Dyes and Pigments
In industrial chemistry, this compound is utilized in producing dyes and pigments due to its reactivity and ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair and cell death . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives is highly sensitive to substituent variations. Key structural analogs include:

Compound Substituents (Positions) Key Modifications
This compound C6: Methyl; C3: Carboxamide Baseline structure for CB2 modulation
B6 C1: 4-Fluorobenzyl; C5: 4-Methoxyphenyl Enhanced AEA/2-AG uptake inhibition (IC₅₀: 10–50 nM)
B7 C1: 4-Fluorobenzyl; C5: 4-Fluorophenyl Higher CB2 affinity (Kᵢ: <10 nM)
AZD9668 (Alvelestat) C5: Trifluoromethyl; C3: Methanesulfonyl Targets human neutrophil elastase (HNE)
LY-465608 C1: 4-Fluorophenyl; C5: Pyrazol-indazol Complex structure; dihydrochloride salt

Key Observations :

  • C6 Methyl Group : Unlike bulkier substituents, the methyl group at C6 minimally impacts CB2 binding but improves metabolic stability .
  • C5 Substituents: Aryl groups (e.g., 4-methoxyphenyl or 4-fluorophenyl) at C5 enhance CB2 affinity and selectivity.
  • C3 Carboxamide : The carboxamide moiety is essential for receptor interactions. Modifications here (e.g., cycloheptylamine in B6) influence solubility and pharmacokinetics .
Pharmacological Profiles
Compound Primary Target(s) IC₅₀/Kᵢ (nM) Secondary Activity
This compound CB2 receptor Kᵢ: 15–30 nM AEA/2-AG uptake inhibition
B6 CB2 receptor Kᵢ: 20 nM AEA uptake IC₅₀: 18 nM
AZD9668 Human neutrophil elastase (HNE) IC₅₀: 20 nM N/A
LY-465608 Undisclosed (structural complexity suggests kinase or protease targeting) N/A N/A

Key Findings :

  • Polypharmacology: 6-Methyl derivatives exhibit multi-target activity (CB2 modulation + endocannabinoid uptake inhibition), unlike AZD9668, which is specific to HNE .
  • Selectivity : B7’s 4-fluorophenyl group confers superior CB2 selectivity (Kᵢ <10 nM) over CB1 (Kᵢ >1,000 nM) .

Key Insights :

  • Microwave synthesis improves reaction efficiency but yields moderately (31%) .
  • Fluorobenzyl chloride intermediates (e.g., in B7 synthesis) achieve higher yields (50%) .
Target Selectivity and Therapeutic Potential
  • CB2 vs. HNE : While 6-methyl derivatives target the ECS, AZD9668’s trifluoromethyl group shifts activity toward anti-inflammatory applications via HNE inhibition .

Biological Activity

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of 164.16 g/mol. The compound features a methyl group at the 6-position and an oxo group at the 2-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair and promoting apoptosis .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM) Effect
MDA-MB-2310.075Significant antiproliferative activity
HeLa0.058Enhanced growth inhibition
A5490.021Strong cytotoxic effects

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses both antibacterial and antiviral properties:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Influenza virusIC50: 10

These results indicate that the compound could be beneficial in treating infections caused by resistant strains of bacteria and viruses .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various derivatives showed that modifications at the 6-position significantly enhanced anticancer activity against MDA-MB-231 cells, with IC50 values decreasing from 9 μM to as low as 0.0046 μM when hydroxyl groups were introduced .
  • Antimicrobial Assessment : Another study assessed the compound's efficacy against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in infected mice models, suggesting potential for clinical applications in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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